molecular formula C8H3F6N3 B13960699 4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13960699
M. Wt: 255.12 g/mol
InChI Key: KOFSFUPXASGKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by the presence of trifluoromethyl groups at the 4 and 6 positions of the pyrazolo[3,4-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired compound in high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and the resulting chemical properties. The presence of two trifluoromethyl groups at the 4 and 6 positions imparts distinct electronic and steric effects, making it valuable for various applications .

Properties

Molecular Formula

C8H3F6N3

Molecular Weight

255.12 g/mol

IUPAC Name

4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H3F6N3/c9-7(10,11)4-1-5(8(12,13)14)16-6-3(4)2-15-17-6/h1-2H,(H,15,16,17)

InChI Key

KOFSFUPXASGKKC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(NN=C2)N=C1C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.